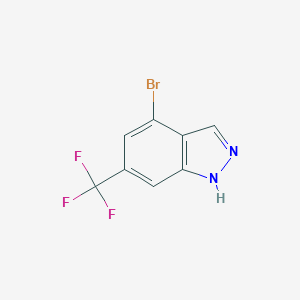

4-Bromo-6-(trifluoromethyl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

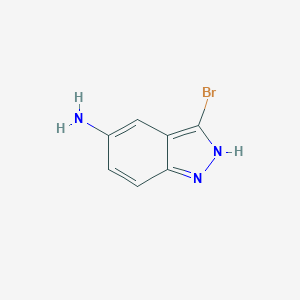

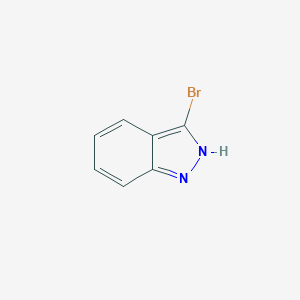

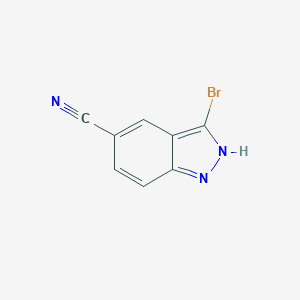

4-Bromo-6-(trifluoromethyl)-1H-indazole is a chemical compound that is part of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the specific compound has additional bromo and trifluoromethyl substituents on the benzene ring.

Synthesis Analysis

The synthesis of related indazole derivatives can be achieved through various methods. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF leads to the formation of 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Although this paper does not directly discuss the synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole, it provides insight into the bromination of NH-1,2,3-triazoles, which could be a relevant step in the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex and is often determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was elucidated and found to have monoclinic crystals with specific unit cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and physical properties.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. The brominated triazoles mentioned earlier can participate in Suzuki cross-coupling reactions to yield trisubstituted triazoles . Additionally, the reduction of bromotriazoles can lead to the synthesis of disubstituted triazoles . These reactions highlight the versatility of brominated indazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-(trifluoromethyl)-1H-indazole would be influenced by its functional groups. The presence of a bromine atom suggests potential reactivity in further substitution reactions, while the trifluoromethyl group could impart unique electronic and steric effects, affecting the compound's chemical behavior. The crystal structure of a related compound provides some insight into the solid-state properties, which can be extrapolated to understand the physical characteristics of 4-Bromo-6-(trifluoromethyl)-1H-indazole .

Aplicaciones Científicas De Investigación

Structural Analysis and Supramolecular Interactions

The structural analysis of fluorinated indazoles, including those similar to 4-Bromo-6-(trifluoromethyl)-1H-indazole, has been a subject of interest in scientific research. Studies have focused on understanding the effects of substituting hydrogen atoms with fluorine on the supramolecular structure of NH-indazoles. X-ray crystallography and magnetic resonance spectroscopy have been employed to determine the structures of various NH-indazoles, revealing that such compounds are 1H-tautomers and exhibit unique crystallization behaviors, such as forming hydrogen-bonded dimers or catemers. These findings provide insights into the supramolecular interactions and potential applications of fluorinated indazoles in materials science and pharmaceuticals (Teichert et al., 2007).

Corrosion Inhibition

Fluorinated indazoles have been investigated for their potential as corrosion inhibitors. For instance, triazole Schiff bases, which are structurally related to indazoles, have demonstrated effectiveness in protecting mild steel from corrosion in acidic media. The performance of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes corrosion. This application is particularly relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures and equipment (Chaitra et al., 2015).

Novel Synthetic Routes and Building Blocks

Research has also been directed towards developing efficient synthetic routes for producing indazole derivatives, including those similar to 4-Bromo-6-(trifluoromethyl)-1H-indazole. Novel indazole scaffolds have been synthesized, serving as potent building blocks for further chemical transformations. These developments enable the creation of a diverse array of indazole-based compounds, expanding the toolkit available for drug discovery and materials science (Cottyn et al., 2007).

Antimicrobial Applications

Indazole derivatives have shown promise in antimicrobial applications, with some compounds exhibiting significant activity against various bacterial and fungal strains. The antimicrobial efficacy of these compounds underscores their potential in developing new treatments for infectious diseases. This application is of particular importance in the context of rising antibiotic resistance, highlighting the need for novel antimicrobials (Yakaiah et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUCLQINUHVRJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646643 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)-1H-indazole | |

CAS RN |

1000342-95-9 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)